molecular formula C19H27NO3 B2934097 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859863-50-6

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2934097
CAS No.: 859863-50-6
M. Wt: 317.429
InChI Key: WMFSZDFOGKVCKM-UHFFFAOYSA-N
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Description

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a chemical compound belonging to the class of chromone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 2-methyl-4-methoxydiphenylamine with 4-N, N-dibutylamino-2-hydroxy-2’-carboxybenzophenone under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chromone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one can be compared with other chromone derivatives such as:

  • 4-hydroxy-2H-chromen-2-one
  • 7-methyl-2H-chromen-2-one
  • 6-hydroxy-2H-chromen-2-one

Uniqueness

The presence of the dibutylamino group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-6-8-20(9-7-5-2)13-15-11-19(22)23-18-10-14(3)17(21)12-16(15)18/h10-12,21H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFSZDFOGKVCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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